molecular formula C16H23NO5 B2692665 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid CAS No. 1008211-89-9

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid

Cat. No.: B2692665
CAS No.: 1008211-89-9
M. Wt: 309.362
InChI Key: FOZCGLMNNKZIET-UHFFFAOYSA-N
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Description

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, an ethyl-phenyl group, and a hydroxy-propionic acid moiety. Its molecular formula is C16H23NO5, and it has a molecular weight of 309.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid typically involves multiple steps, starting from readily available starting materialsThe hydroxy-propionic acid moiety is then introduced via a series of oxidation and reduction reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of the Boc group .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields the original hydroxy compound .

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and hydroxy acids, such as:

  • Boc-phenylalanine
  • Boc-tyrosine
  • Boc-serine

Uniqueness

What sets 2-tert-Butoxycarbonylamino-3-(4-ethyl-phenyl)-3-hydroxy-propionic acid apart is its unique combination of functional groups, which provides versatility in chemical reactions and applications. The presence of the ethyl-phenyl group adds hydrophobic character, while the hydroxy-propionic acid moiety offers opportunities for further functionalization .

Properties

IUPAC Name

3-(4-ethylphenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-5-10-6-8-11(9-7-10)13(18)12(14(19)20)17-15(21)22-16(2,3)4/h6-9,12-13,18H,5H2,1-4H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZCGLMNNKZIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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